molecular formula C11H11N3O2 B15004217 N-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B15004217
M. Wt: 217.22 g/mol
InChI Key: FLTMEEVMKBCTFE-UHFFFAOYSA-N
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Description

N-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a chemical compound belonging to the phthalazine family This compound is characterized by its unique structure, which includes an ethyl group, a phthalazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves the reaction of phthalic anhydride with ethylamine, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-ethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming N-ethyl-4-hydroxy-3,4-dihydro-1-phthalazinecarboxamide.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: N-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid.

    Reduction: N-Ethyl-4-hydroxy-3,4-dihydro-1-phthalazinecarboxamide.

    Substitution: Various N-alkyl or N-aryl derivatives of the original compound.

Scientific Research Applications

N-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • N-Methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
  • Ethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate
  • 4-Hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Comparison: N-Ethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is unique due to its specific ethyl group substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl or hydroxyl analogs, the ethyl derivative may exhibit different pharmacokinetic properties, such as increased lipophilicity or altered metabolic stability.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-ethyl-4-oxo-3H-phthalazine-1-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-2-12-11(16)9-7-5-3-4-6-8(7)10(15)14-13-9/h3-6H,2H2,1H3,(H,12,16)(H,14,15)

InChI Key

FLTMEEVMKBCTFE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NNC(=O)C2=CC=CC=C21

Origin of Product

United States

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